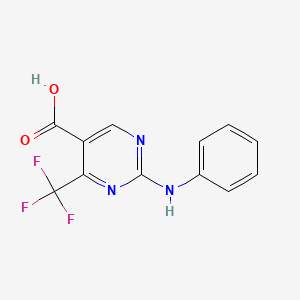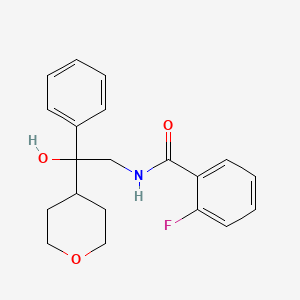![molecular formula C11H7Cl2F3N2O B2700960 3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine CAS No. 439097-50-4](/img/structure/B2700960.png)
3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H7Cl2F3N2O and a molecular weight of 311.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7Cl2F3N2O/c1-5(12)9-3-8(18-19-9)10-7(13)2-6(4-17-10)11(14,15)16/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación
Pyridine Derivatives as Corrosion Inhibitors
One study explored the use of pyridine derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. The pyridine compounds demonstrated significant efficiency in reducing corrosion rates, with one derivative showing up to 89% efficiency at certain concentrations. These results highlight the potential of pyridine derivatives in industrial applications where corrosion resistance is crucial (Bouklah et al., 2005).
Optoelectronic and Charge Transfer Properties
Another study focused on the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. The research found that these compounds exhibit superior hole intrinsic mobility and charge transfer characteristics, making them efficient materials for use in organic semiconductor devices (Irfan et al., 2019).
Synthesis and Structural Study of Isoxazolo[5,4‐b]pyridin‐6(7H)‐ones
A structural study was conducted on isoxazolo[5,4-b]pyridin-6(7H)-ones, revealing high stereochemical control in their synthesis. This research provides valuable insights into the structural characteristics of such compounds, which could be beneficial in designing molecules with specific properties for scientific applications (Suárez et al., 2000).
Photodegradation of Isoxazolidine Fungicides
The photodegradation of isoxazolidine fungicides in aqueous solutions was studied, providing important information on the stability and degradation pathways of these compounds. Such research is essential for understanding the environmental impact of fungicides and developing more sustainable agricultural practices (Liu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N2O/c1-5(12)9-3-8(18-19-9)10-7(13)2-6(4-17-10)11(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKKARKERSUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

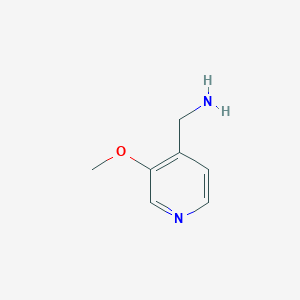
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
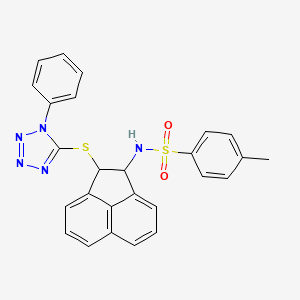
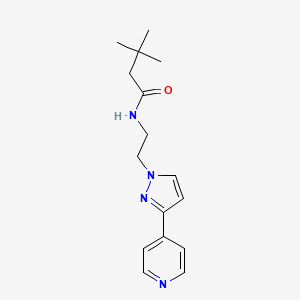
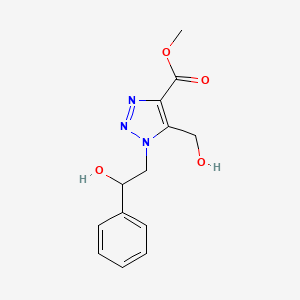

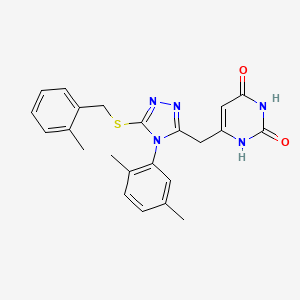
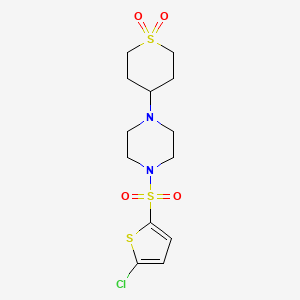
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)

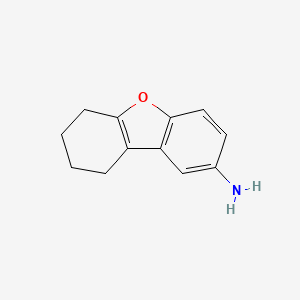
![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)
